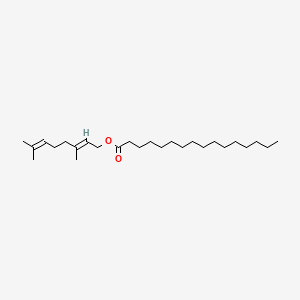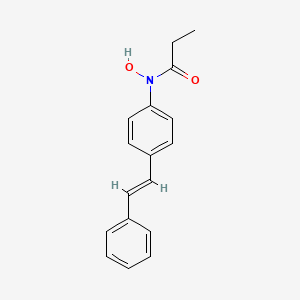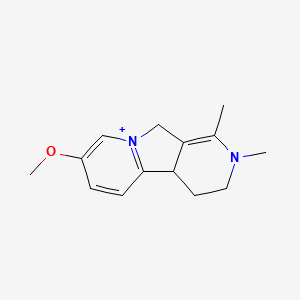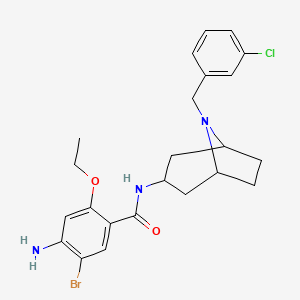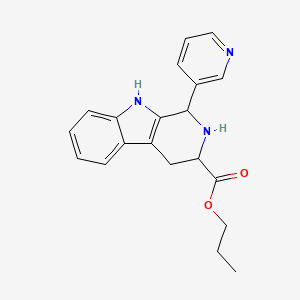
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((2-nitrophenyl)sulfonyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((2-nitrophenyl)sulfonyl)hydrazide involves multiple steps. The general synthetic route includes the formation of the thiadiazole ring, followed by the introduction of the nitrophenyl group and the butanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the thiadiazole ring and the nitrophenyl group allows for oxidation reactions, which can lead to the formation of different oxidized products.
Reduction: Reduction reactions can occur at the nitrophenyl group, leading to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring and the nitrophenyl group, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((2-nitrophenyl)sulfonyl)hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((2-nitrophenyl)sulfonyl)hydrazide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the nitrophenyl group play crucial roles in these interactions, allowing the compound to bind to specific enzymes or receptors. This binding can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((2-nitrophenyl)sulfonyl)hydrazide include other thiadiazole derivatives and nitrophenyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its combination of the thiadiazole ring, nitrophenyl group, and butanoic acid moiety, which provides distinct chemical and biological properties .
Propriétés
Numéro CAS |
124841-07-2 |
|---|---|
Formule moléculaire |
C12H12N6O6S2 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
4-[2-(2-nitrophenyl)sulfonylhydrazinyl]-4-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C12H12N6O6S2/c19-10(14-12-16-13-7-25-12)5-6-11(20)15-17-26(23,24)9-4-2-1-3-8(9)18(21)22/h1-4,7,17H,5-6H2,(H,15,20)(H,14,16,19) |
Clé InChI |
MUMRBFCUKOATPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NNC(=O)CCC(=O)NC2=NN=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





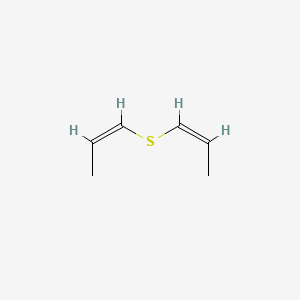
![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12748865.png)

